

(2R)-1,1,1-trifluoropropan-2-ol physical and chemical properties

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Compound of Interest

Compound Name: (2R)-1,1,1-trifluoropropan-2-ol

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An In-depth Technical Guide to **(2R)-1,1,1-trifluoropropan-2-ol**: Core Physical and Chemical Properties

Introduction

(2R)-1,1,1-trifluoropropan-2-ol is a chiral fluorinated alcohol that serves as a critical building block in modern organic and medicinal chemistry. The presence of the trifluoromethyl group (-CF₃) at a stereogenic center imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and modified binding affinity to biological targets.^[1] This makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[2][3][4]} This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and reactions, and its applications in research and drug development.

Physical and Spectroscopic Properties

(2R)-1,1,1-trifluoropropan-2-ol is a colorless liquid with a faint, characteristic odor at room temperature.^[5] It is soluble in water and common organic solvents like ethanol and acetone.^[2] The trifluoromethyl group significantly influences its physical characteristics compared to its non-fluorinated analog, propan-2-ol.

General and Physical Properties

Property	Value	Source
Molecular Formula	C ₃ H ₅ F ₃ O	[2] [5] [6] [7]
Molecular Weight	114.07 g/mol	[1] [6] [8] [9]
Appearance	Colorless liquid	[2] [5]
Boiling Point	67 - 82 °C	[5] [8] [10]
Density	1.259 g/mL at 25 °C	[8] [10]
Refractive Index (n _{20/D})	1.316	[8] [9]
Flash Point	18.3 °C (closed cup)	[9]
Optical Activity ([α] _{22/D})	+8.3° (c = 1% in chloroform)	
pKa	12.53 ± 0.20 (Predicted)	[2] [4]

Calculated and Spectroscopic Data

Property	Value / Identifier	Source
CAS Number	17628-73-8	
InChI Key	GILYJDBJZWGBG-UWTATZPHSA-N	
Canonical SMILES	C--INVALID-LINK--C(F)(F)F	
LogP (Octanol/Water)	0.930 (Crippen Calculated)	[11]
Topological Polar Surface Area	20.2 Å ²	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	4	[5]

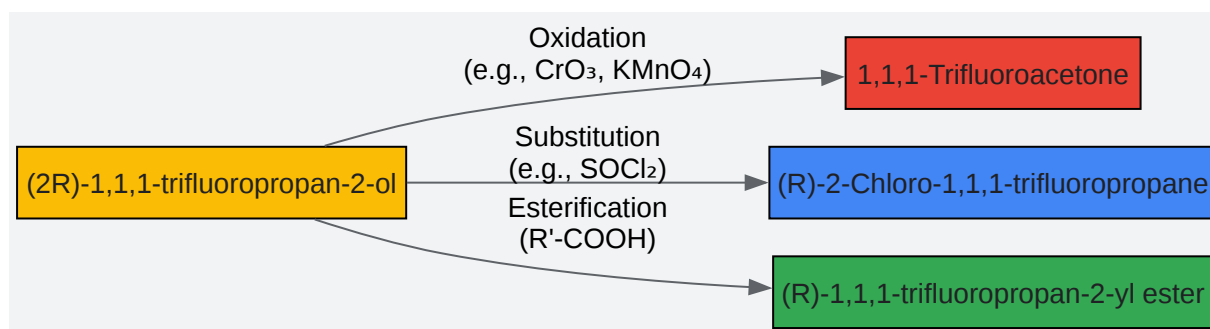
Chemical Properties and Reactivity

The chemical behavior of **(2R)-1,1,1-trifluoropropan-2-ol** is dictated by the interplay between the hydroxyl group and the electron-withdrawing trifluoromethyl group. This enhances the

acidity of the alcohol and influences the reactivity of the adjacent carbon.

Key reactions include:

- Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1,1,1-trifluoroacetone, using standard oxidizing agents.[1]
- Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group and subsequently displaced by nucleophiles. A common example is the reaction with thionyl chloride (SOCl_2) to form (R)-1,1,1-trifluoro-2-chloropropane.[1]
- Esterification: It readily reacts with carboxylic acids or their derivatives to form chiral trifluoromethyl-containing esters, which are of interest in materials science and as pharmaceutical intermediates.



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Figure 1. Key chemical reactions of (2R)-1,1,1-trifluoropropan-2-ol.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions are crucial for researchers.

Protocol 1: Asymmetric Synthesis via Reduction of 1,1,1-Trifluoroacetone

The most common method for preparing optically active **(2R)-1,1,1-trifluoropropan-2-ol** is the asymmetric reduction of its corresponding ketone, 1,1,1-trifluoroacetone. This can be achieved through both chemical and biological methods.[1][3]

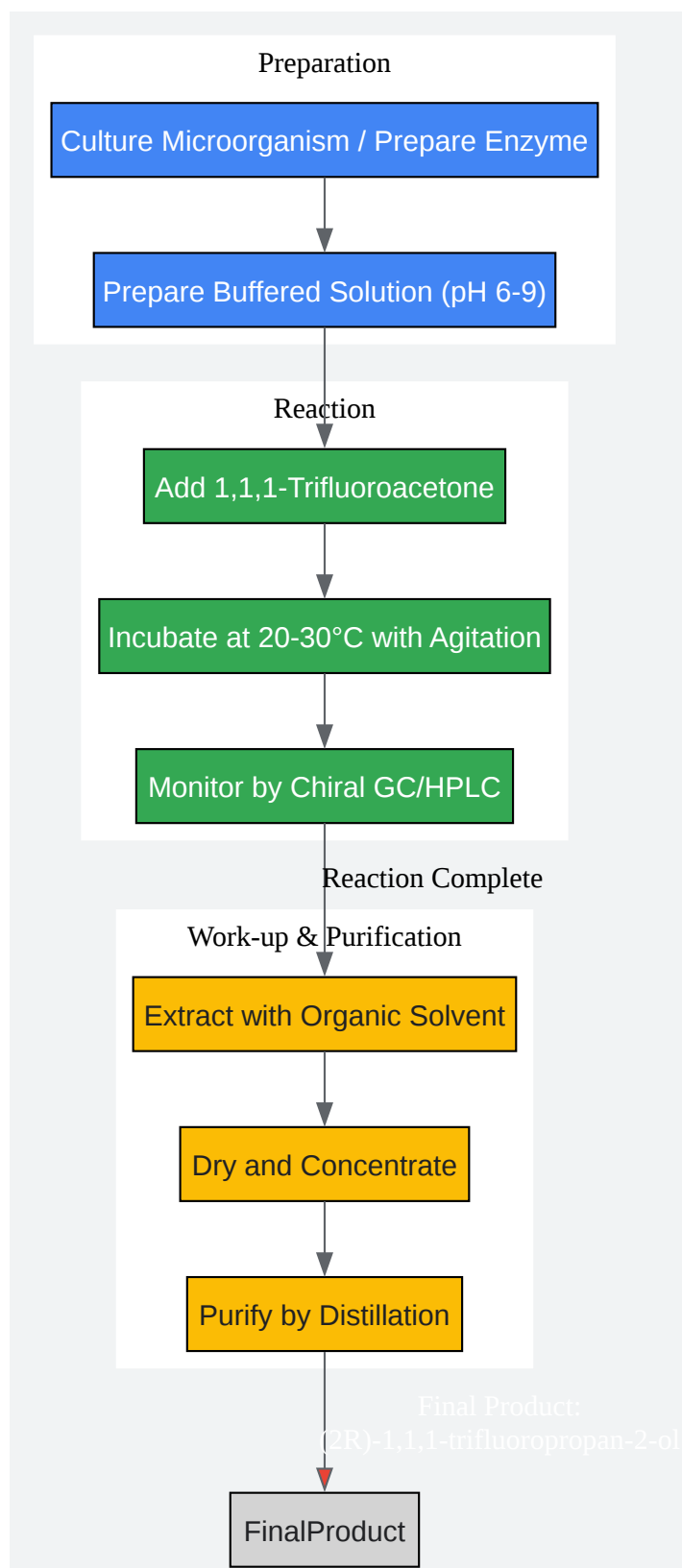
Objective: To synthesize **(2R)-1,1,1-trifluoropropan-2-ol** with high enantiomeric excess.

Methodology: Biocatalytic Reduction

Biological methods using microbial enzymes, such as alcohol dehydrogenases, are often preferred for their high stereoselectivity.[3]

- **Microorganism/Enzyme Preparation:** A microorganism capable of stereoselectively reducing 1,1,1-trifluoroacetone (e.g., specific yeast strains or a transformant expressing a suitable alcohol dehydrogenase) is cultured under optimal conditions.[3]
- **Reaction Setup:**
 - A buffered aqueous solution (e.g., pH 6.0-9.0) is prepared.[3]
 - The microbial cells or isolated enzyme is suspended in the buffer.
 - A co-factor for the enzyme, typically NADH or NADPH, and a recycling system (e.g., a secondary alcohol like isopropanol and the corresponding dehydrogenase) are added.
- **Substrate Addition:** 1,1,1-trifluoroacetone is added to the reaction mixture. To avoid substrate inhibition, it is often added portion-wise or via a continuous feed.[3]
- **Reaction Conditions:** The reaction is maintained at a controlled temperature, typically between 20-30°C, with gentle agitation.[3]
- **Monitoring:** The reaction progress is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase to determine conversion and enantiomeric excess (% ee).
- **Work-up and Purification:**
 - Once the reaction is complete, the microbial cells are removed by centrifugation.

- The aqueous solution is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic layers are dried over an anhydrous salt (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Further purification can be achieved by distillation.



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Figure 2. Experimental workflow for the biocatalytic synthesis of **(2R)-1,1,1-trifluoropropan-2-ol**.

Protocol 2: Chemical Synthesis (Racemic)

For applications where chirality is not required, a straightforward chemical reduction can be employed.

Objective: To synthesize 1,1,1-trifluoropropan-2-ol.

Methodology: Reduction with Lithium Aluminum Hydride (LiAlH_4)[\[1\]](#)[\[12\]](#)

- **Reaction Setup:** A solution of 1,1,1-trifluoroacetone (1.0 eq) in a dry ethereal solvent (e.g., diethyl ether or THF) is placed in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.[\[12\]](#)
- **Reagent Addition:** A solution of lithium aluminum hydride (LiAlH_4) in THF (typically 2.0 eq) is added dropwise to the cooled ketone solution with stirring.[\[12\]](#)
- **Reaction:** The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature for a period of time (e.g., 2 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[\[12\]](#)
- **Quenching:** The reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.
- **Work-up and Purification:** The mixture is filtered through a pad of celite, rinsing with diethyl ether. The filtrate is then concentrated under reduced pressure to yield 1,1,1-trifluoropropan-2-ol.[\[12\]](#)

Applications in Drug Development

(S)-1,1,1-Trifluoro-2-propanol and its (R)-enantiomer are highly significant in pharmaceutical research. The incorporation of the trifluoromethyl group can lead to:

- **Enhanced Potency and Selectivity:** The unique electronic properties of the $-\text{CF}_3$ group can alter a drug molecule's interaction with its target receptor or enzyme.

- Improved Pharmacokinetic Profile: The metabolic stability of a drug can be increased as the C-F bond is very strong and resistant to cleavage by metabolic enzymes.[1]
- Increased Lipophilicity: This can improve a drug's ability to cross cell membranes, affecting its absorption and distribution in the body.[1]

It serves as a key intermediate for various medicines and can be used as an ion channel modulator to treat neurological disorders.[3][4]

Safety and Handling

(2R)-1,1,1-trifluoropropan-2-ol is a flammable liquid and vapor.[13][14][15]

- Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[13][14][16] Avoid breathing mist, vapors, or spray.[13][14] Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Use non-sparking tools and take precautionary measures against static discharge.[14][17]
- Storage: Store in a cool, well-ventilated place in a tightly closed container.[13][14][15] Keep away from strong oxidizing agents.[14]
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[14][17] If on skin, rinse with water/shower.[14][17] If inhaled, move to fresh air.[14][17] Seek medical attention if irritation or other symptoms persist.[14]

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